

De-O-methylacetovanillochromene: A Natural Product with Therapeutic Potential

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Compound of Interest

Compound Name: *De-O-methylacetovanillochromene*

Cat. No.: *B014857*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: **De-O-methylacetovanillochromene** Content Type: In-depth Technical

Guide/Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

De-O-methylacetovanillochromene, systematically known as 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, is a naturally occurring phenolic compound belonging to the chromene class of secondary metabolites. This guide provides a comprehensive overview of its origin, delineating it as a natural product rather than a synthetic analog. While detailed biological data for this specific compound remains the subject of ongoing research, this document collates available information on closely related chromene derivatives and their significant pharmacological activities. This guide also presents a putative synthetic pathway and discusses the broader therapeutic potential of the chromene scaffold, aiming to equip researchers and drug development professionals with a foundational understanding for future investigations.

Introduction: Natural Source vs. Synthetic Analog

De-O-methylacetovanillochromene is a natural product. Its chemical structure, 1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone, and its classification under "Natural phenols" by chemical suppliers, strongly indicate its origin in nature. While a direct isolation from a specific species is not prominently documented in readily available literature, the closely related

methoxy derivative, 6-acetyl-2,2-dimethyl-8-methoxychromene, has been isolated from the plant species *Ageratina scorodonioides*. The "De-O-methyl" prefix in the common name suggests that the target compound is a demethylated form of a naturally occurring methoxylated precursor, a common biochemical transformation in plants.

The chromene core is a prevalent scaffold in a vast array of natural products, many of which exhibit a wide spectrum of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The presence of this privileged structure in **De-O-methylacetovanillochromene** underscores its potential as a valuable lead compound in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of **De-O-methylacetovanillochromene** is presented in Table 1.

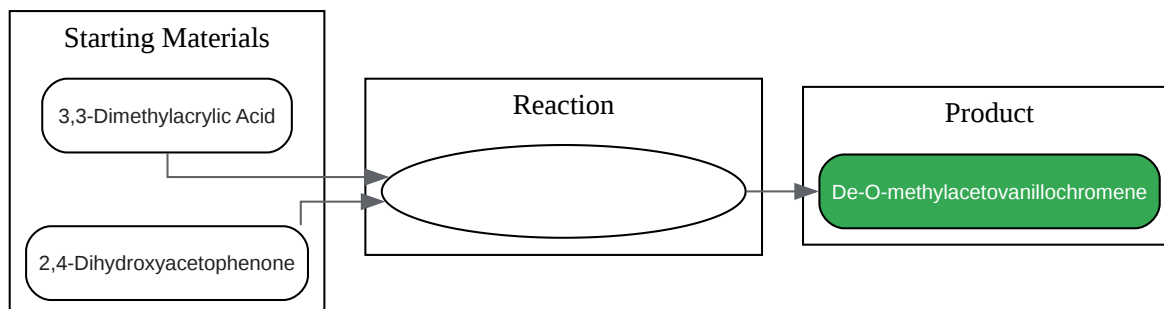
Property	Value
Systematic Name	1-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone
CAS Number	67667-62-3
Molecular Formula	C ₁₃ H ₁₄ O ₃
Molecular Weight	218.25 g/mol
Appearance	Solid (predicted)
Solubility	Soluble in organic solvents

Table 1: Physicochemical Properties of **De-O-methylacetovanillochromene**.

Putative Synthetic Pathway

While a specific, published synthesis for **De-O-methylacetovanillochromene** is not readily available, a plausible synthetic route can be conceptualized based on established chromene synthesis methodologies. A common approach involves the Pechmann condensation or similar cyclization reactions.

A potential synthetic workflow is outlined below:



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Figure 1: Putative Synthetic Pathway for **De-O-methylacetovanillochromene**. This diagram illustrates a potential synthesis route via the Pechmann condensation of 2,4-dihydroxyacetophenone and 3,3-dimethylacrylic acid.

Biological Activities of Related Chromene Derivatives

Direct experimental data on the biological activities of **De-O-methylacetovanillochromene** is limited in publicly accessible databases. However, the extensive research on the chromene scaffold provides a strong basis for predicting its potential pharmacological profile. Chromene derivatives have been reported to exhibit a diverse range of biological effects, as summarized in Table 2.

Biological Activity	Description
Anticancer	Chromene-containing compounds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory	Many natural and synthetic chromenes exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Antimicrobial	The chromene nucleus is a common feature in compounds with activity against a broad spectrum of bacteria and fungi.
Antioxidant	The phenolic hydroxyl group present in many chromenes, including De-O-methylacetovanillochromene, is a key structural feature for radical scavenging and antioxidant activity.

Table 2: Reported Biological Activities of Chromene Derivatives.

Experimental Protocols for Biological Evaluation

To investigate the therapeutic potential of **De-O-methylacetovanillochromene**, a series of in vitro and in vivo assays can be employed. The following are representative experimental protocols for key biological activities associated with the chromene scaffold.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of **De-O-methylacetovanillochromene** on cancer cell lines.

Methodology:

- Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, treated with various concentrations of **De-O-methylacetovanillochromene** for 48-72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: COX-2 Inhibition Assay

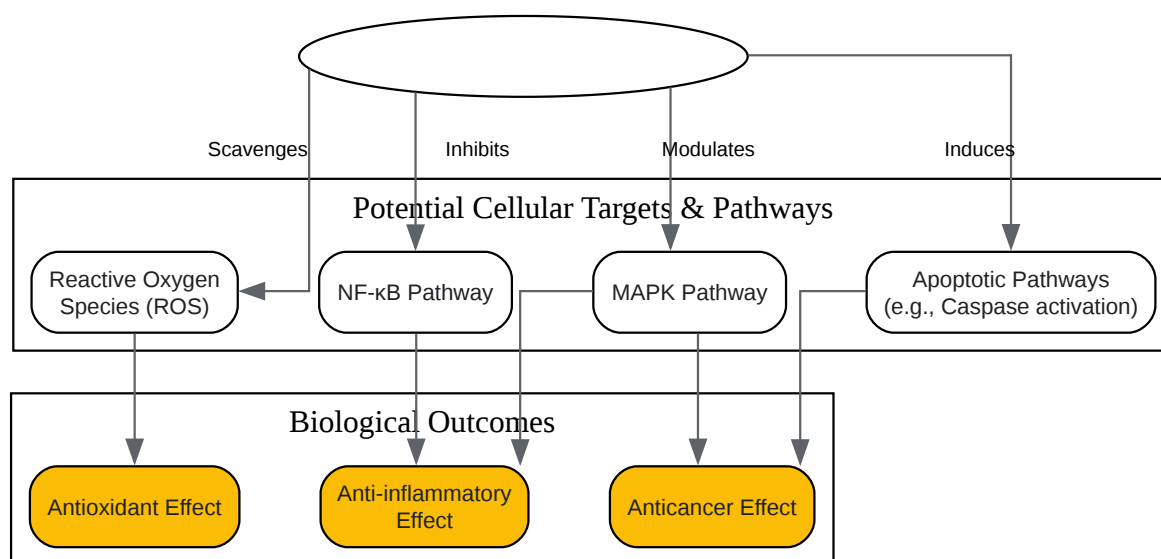
Objective: To assess the inhibitory effect of **De-O-methylacetovanillochromene** on the cyclooxygenase-2 (COX-2) enzyme.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
- Inhibition Assay: The enzyme is pre-incubated with various concentrations of **De-O-methylacetovanillochromene** or a known inhibitor (e.g., celecoxib) for a specified time.
- Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
- Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- IC₅₀ Determination: The concentration of **De-O-methylacetovanillochromene** that causes 50% inhibition of COX-2 activity (IC₅₀) is calculated.

Signaling Pathways

The diverse biological activities of chromene derivatives are often attributed to their interaction with various cellular signaling pathways. A generalized logical relationship for the potential mechanism of action is depicted below.



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Figure 2: Potential Signaling Pathways. This diagram illustrates the potential interactions of **De-O-methylacetovanillochromene** with key cellular signaling pathways, leading to its predicted biological effects.

Conclusion and Future Directions

De-O-methylacetovanillochromene is a naturally derived chromene with significant, yet largely unexplored, therapeutic potential. Its structural similarity to other bioactive natural products suggests that it may possess valuable pharmacological properties. This guide provides a foundational framework for initiating research into this promising compound.

Future research should focus on:

- Isolation and Characterization: Definitive isolation of **De-O-methylacetovanillochromene** from a natural source to confirm its origin and enable comprehensive structural elucidation.

- **Biological Screening:** A broad-based screening of its biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antioxidant assays.
- **Mechanism of Action Studies:** In-depth investigations into the molecular mechanisms and cellular signaling pathways modulated by this compound.
- **Synthesis Optimization:** Development of an efficient and scalable synthetic route to provide a reliable source of the compound for extensive preclinical and clinical studies.

The exploration of **De-O-methylacetovanillochromene** represents a compelling avenue for the discovery of novel therapeutic agents.

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